5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride
Description
5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound featuring a triazolo-pyrazine core linked via an ether oxygen to a pyridine ring bearing a carboxylic acid group. The compound is commercially available (CAS: 1421604-47-8) through suppliers like American Elements, with product code OMXX-294483-01 . Structural characterization via NMR, MS, and IR is critical for confirming its purity and configuration, as seen in analogous heterocycles .
Properties
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3.2ClH/c17-11(18)7-3-8(5-12-4-7)19-10-9-15-14-6-16(9)2-1-13-10;;/h1-6H,(H,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWAMDZZAMCFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)OC3=CN=CC(=C3)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as pyridine derivatives and triazolopyrazine derivatives.
Reaction Conditions: The reaction conditions include the use of specific reagents and solvents, controlled temperature, and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Cancer Treatment
Recent studies have identified compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold as promising inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. These compounds can enhance immune responses when used in combination with other immunotherapeutic agents. The structure-based design has led to compounds with sub-micromolar potency and excellent metabolic stability, suggesting their potential as effective cancer therapeutics .
Cardiovascular Disorders
Compounds similar to 5-{[1,2,4]triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride have been studied for their roles in cardiovascular health. They can interact with the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which is crucial for vascular relaxation and function. Disruptions in this pathway are linked to conditions such as hypertension and heart failure .
Diabetes Management
Research indicates that derivatives of triazolo-pyridines may serve as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. These inhibitors can improve glycemic control in type 2 diabetes patients. For instance, a related compound demonstrated potent DPP-IV inhibition with an IC₅₀ value of 18 nM .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been well-documented. Studies have shown that certain triazole compounds exhibit significant antibacterial and antifungal properties. The incorporation of the triazolo-pyridine structure into new derivatives could enhance their efficacy against resistant strains of bacteria .
Case Study 1: IDO1 Inhibition
A study focused on the design of IDO1 inhibitors based on the triazolo-pyridine scaffold demonstrated that these compounds could effectively inhibit IDO1 activity in vitro. The research highlighted the importance of specific structural features that enhance binding affinity to the enzyme's active site .
Case Study 2: Cardiovascular Effects
Another investigation explored the cardiovascular effects of related compounds by assessing their ability to modulate vascular smooth muscle relaxation via NO/cGMP pathways. The results indicated a potential therapeutic role for these compounds in managing cardiovascular diseases .
Summary Table of Applications
Mechanism of Action
The mechanism by which 5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride (CAS: 1222533-89-2)
This methyl-substituted derivative shares the triazolo-pyrazine and pyridine-carboxylic acid backbone but introduces a methyl group at position 3 of the triazolo ring. However, steric effects may reduce binding affinity in target interactions .
Triazolo[4,3-a]pyridine Analogues
Compounds like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS: 62337-66-0) feature a triazolo-pyridine core with piperazine side chains. These analogues prioritize modifications at the triazolo nitrogen, favoring receptor-targeted interactions (e.g., dopamine or serotonin receptors) rather than the carboxylic acid-mediated solubility seen in the target compound .
| Property | Target Compound | Methyl-Substituted Analogue | Triazolo-pyridine Derivative |
|---|---|---|---|
| Core Structure | Triazolo-pyrazine + pyridine-carboxylic acid | Triazolo-pyrazine + pyridine-carboxylic acid | Triazolo-pyridine + piperazine side chain |
| Substituent | None | 3-Methyl on triazolo ring | Piperazine-propyl group |
| Salt Form | Dihydrochloride | Dihydrochloride | Free base or dihydrochloride |
| Key Functional Group | Carboxylic acid | Carboxylic acid | Piperazine (basic nitrogen) |
| Potential Application | Solubility-driven research | Enhanced lipophilicity | Receptor-targeted pharmacology |
Physicochemical and Stability Profiles
- Solubility : The dihydrochloride salt of the target compound improves aqueous solubility compared to freebase analogues, critical for in vivo studies .
- Stability : Triazolo-pyrazine systems may exhibit isomerization risks under acidic/basic conditions, as seen in pyrazolotriazolopyrimidines .
- Purity Challenges : Impurities like 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride () underscore the need for rigorous chromatographic purification in triazolo-based syntheses.
Analytical Characterization
Spectroscopic methods for the target compound parallel those used for tetrahydroimidazo[1,2-a]pyridines:
Biological Activity
5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride (CAS Number: 1421604-47-8) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique triazole and pyrazine moiety, which have been linked to various pharmacological effects. This article provides a comprehensive overview of its biological activity based on recent research findings.
The molecular formula for this compound is C11H7N5O3·2HCl, with a molecular weight of 300.14 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| IUPAC Name | 5-{[1,2,4]triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride |
| Molecular Formula | C11H7N5O3·2HCl |
| Molecular Weight | 300.14 g/mol |
| InChI Key | YLWAMDZZAMCFRC-UHFFFAOYSA-N |
Biological Activity Overview
Recent studies have highlighted the compound's diverse biological activities, particularly in anti-cancer and anti-inflammatory contexts.
Anti-Cancer Activity
A significant focus of research has been on the compound's potential as an anti-cancer agent. For instance, derivatives of the [1,2,4]triazolo[4,3-a]pyrazine class have demonstrated promising results against several cancer cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
One study reported that certain derivatives exhibited IC50 values as low as 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent anti-tumor activity . The compound's mechanism appears to involve inhibition of specific kinases such as c-Met and VEGFR-2, which are critical in cancer cell proliferation and survival.
Anti-Inflammatory Activity
Additionally, the compound has shown potential in anti-inflammatory applications. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. Preliminary results from COX inhibition assays suggest that derivatives related to this compound can significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A series of triazolo-pyrazine derivatives were synthesized and tested for their antiproliferative effects. Compound 22i exhibited remarkable activity with IC50 values of 0.83 ± 0.07 μM against A549 cells and was confirmed to induce apoptosis through various assays including Annexin V-FITC staining .
- Inhibition of Kinases
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural features. The presence of the triazole ring is crucial for its interaction with biological targets, enhancing potency against cancer cell lines and inflammatory pathways. Variations in substituents on the pyrazine ring also influence activity levels, suggesting that further modifications could optimize efficacy.
Q & A
Q. Key Considerations :
- Solvent choice (DMFA vs. ethanol) impacts reaction efficiency and environmental footprint.
- Oxidant selection (e.g., NaOCl vs. toxic Cr(VI) salts) aligns with green chemistry principles .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
| Technique | Purpose | Example Data | References |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and ring fusion | Chemical shifts for protons (e.g., δ 7.2–8.5 ppm for aromatic protons) and carbons (e.g., δ 150–160 ppm for triazole carbons) | |
| IR Spectroscopy | Identify functional groups (e.g., carbonyl, C-N stretches) | Peaks at ~1720 cm⁻¹ (ester C=O) and ~1340 cm⁻¹ (triazole C-N) | |
| HRMS | Verify molecular formula and purity | Exact mass matching calculated [M+H]⁺ with <5 ppm error |
Note : Multi-technique validation is essential to resolve ambiguities in complex heterocyclic systems.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Critical parameters include:
- Temperature : Lower temperatures (e.g., room temperature for NaOCl reactions) reduce side reactions but may prolong reaction time .
- Solvent polarity : Polar aprotic solvents (e.g., DMFA) enhance reactivity in CDI-mediated steps, while ethanol offers a greener alternative .
- Oxidant stoichiometry : Excess NaOCl (>1.5 equiv.) improves cyclization efficiency but risks over-oxidation .
Q. Case Study :
| Method | Oxidant | Solvent | Yield | Purity | Reference |
|---|---|---|---|---|---|
| CDI-mediated | N/A | DMFA | 60–70% | >95% | |
| Oxidative cyclization | NaOCl | Ethanol | 73% | 99% |
Advanced: How to address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-dimensional NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals in fused heterocycles .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof but requires high-purity samples .
Example : Discrepancies in carbonyl peak positions (IR) may arise from solvent interactions; corroborate with HRMS to rule out impurities .
Advanced: What computational tools aid in predicting reactivity or optimizing synthesis?
Methodological Answer:
- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
- Machine learning (ML) : Train models on existing reaction databases to recommend optimal conditions (e.g., solvent, catalyst) .
- In silico docking : Screen binding affinities with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Application : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 50% in reaction development .
Advanced: How are impurities or byproducts characterized during synthesis?
Methodological Answer:
- HPLC-MS : Detect and quantify impurities (e.g., unreacted intermediates) using reverse-phase chromatography and high-resolution mass detection .
- NMR spiking : Add suspected byproduct standards to reaction mixtures to identify peaks in crude spectra .
Q. Common Impurities :
- Partially oxidized hydrazine intermediates (e.g., N-aryl pyrazinones) .
- Dihydrochloride salt variants due to counterion exchange .
Advanced: What strategies are used to study biological interactions of this compound?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with target proteins (e.g., kinases) .
- Molecular docking : Use software like AutoDock Vina to predict binding modes and affinity scores .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Case Study : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
